molecular formula C9H9N5OS B086221 1-(3-Acetamidophenyl)-5-mercaptotetrazole CAS No. 14070-48-5

1-(3-Acetamidophenyl)-5-mercaptotetrazole

Cat. No. B086221
CAS RN: 14070-48-5
M. Wt: 235.27 g/mol
InChI Key: SCWKACOBHZIKDI-UHFFFAOYSA-N
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Description

1-(3-Acetamidophenyl)-5-mercaptotetrazole is a compound derived from 1-phenyl-5-mercaptotetrazole, which has been investigated for various pharmaceutical activities. While specific studies on 1-(3-Acetamidophenyl)-5-mercaptotetrazole itself are limited, research on related compounds suggests its potential relevance in fields such as anti-inflammatory and analgesic drug development, albeit with varying degrees of success and efficacy (Kejha et al., 1990).

Synthesis Analysis

Synthesis approaches for related tetrazole compounds involve alkylation, electrooxidative/Michael-type sequential reactions, and other chemical modifications to introduce various functional groups and investigate their effects on biological activity and chemical stability. These methods underscore the versatility and reactivity of the tetrazole moiety in constructing complex molecules (Khodaei et al., 2008).

Molecular Structure Analysis

Studies on similar tetrazolic compounds, like 5-mercapto-1-methyltetrazole, provide insights into their molecular structure, showing tautomeric forms and photochemical behavior, which are crucial for understanding the chemical nature and reactivity of such compounds. These structural analyses are foundational for designing drugs with desired properties (Gómez-Zavaglia et al., 2006).

Chemical Reactions and Properties

Tetrazoles are known for their applications in organic synthesis and pharmaceuticals due to their N-nucleophilic behavior. Studies have demonstrated various chemical modifications on the tetrazole ring, showing its potential in synthesizing nitrogen-containing compounds, which is critical for developing compounds with specific biological activities (Uria et al., 2011).

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility, melting points, and crystal structure, are essential for their application in drug design and synthesis. These properties significantly affect the drug's formulation, delivery, and stability.

Chemical Properties Analysis

Tetrazoles exhibit a range of chemical properties, including their behavior as corrosion inhibitors and their reactivity in different chemical reactions. These properties make them valuable in various industrial and pharmaceutical applications. For example, the corrosion inhibition performance of similar compounds like 5-Mercapto-1-phenyltetrazole highlights the potential utility of tetrazoles in protecting materials against corrosion, which could extend to applications beyond pharmaceuticals (Wu et al., 2021).

properties

IUPAC Name

N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3,(H,10,15)(H,11,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWKACOBHZIKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065700
Record name Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetamidophenyl)-5-mercaptotetrazole

CAS RN

14070-48-5
Record name N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)-
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Record name Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-
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Record name Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Benny, JC Prasana, JM Khaled, G Abbas… - Journal of Molecular …, 2023 - Elsevier
The current research is Experimental, Computational investigations and biological evaluation on 1-(3-Acetamidophenyl)-5-mercaptotetrazole which is a tetrazole derivative. Tetrazole …
Number of citations: 0 www.sciencedirect.com
JN Eikenberry
Number of citations: 0

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